6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 852376-79-5
VCID: VC4955991
InChI: InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Molecular Formula: C19H15FN4OS
Molecular Weight: 366.41

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 852376-79-5

Cat. No.: VC4955991

Molecular Formula: C19H15FN4OS

Molecular Weight: 366.41

* For research use only. Not for human or veterinary use.

6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine - 852376-79-5

Specification

CAS No. 852376-79-5
Molecular Formula C19H15FN4OS
Molecular Weight 366.41
IUPAC Name 6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3
Standard InChI Key BCKHEODTDCQBOR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a bicyclic triazolo[4,3-b]pyridazine system, where a triazole ring (positions 1–3) is fused to a pyridazine moiety (positions 4–6). This arrangement creates a planar, electron-deficient heterocycle capable of π-π stacking interactions with biological targets . The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the pyridazine component enhances solubility through its polarizable structure.

Substituent Effects

  • 4-Fluorobenzylthio Group: Positioned at C6, this substituent introduces steric bulk and electron-withdrawing effects via the fluorine atom. The thioether linkage (-S-) enhances metabolic stability compared to oxygen analogs, potentially prolonging biological half-life.

  • 4-Methoxyphenyl Group: At C3, the methoxy group (-OCH₃) donates electron density through resonance, modulating the electron distribution across the triazole ring. This group may improve membrane permeability due to its hydrophobic character .

Physicochemical Profile

PropertyValue
Molecular FormulaC₂₀H₁₅FN₄OS
Molecular Weight378.42 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bonds4

Data derived from structural analogs indicate moderate lipophilicity (LogP ~3.2), suggesting balanced solubility and permeability profiles suitable for oral bioavailability. The absence of hydrogen bond donors reduces polarity, while multiple acceptors facilitate interactions with target proteins.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from pyridazine precursors:

  • Pyridazine Functionalization: Introduction of a thiol group at C6 via nucleophilic substitution using sodium hydrosulfide (NaSH) under inert conditions .

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl compounds at C3, facilitated by acetic acid catalysis .

  • Substituent Coupling:

    • The 4-fluorobenzylthio group is introduced via alkylation with 4-fluorobenzyl bromide in dimethylformamide (DMF).

    • The 4-methoxyphenyl moiety is installed through Suzuki-Miyaura cross-coupling using palladium catalysts .

Key Reaction Conditions

  • Temperature: 80–120°C for cyclocondensation and coupling steps .

  • Catalysts: Pd(PPh₃)₄ for Suzuki reactions; BF₃·Et₂O for Friedel-Crafts alkylation .

  • Yield Optimization: Reported yields range from 65% (triazole formation) to 85% (Suzuki coupling) .

Stability and Reactivity

The compound exhibits stability under ambient conditions but degrades in strong acidic or basic environments due to hydrolysis of the thioether bond. Reactivity screenings reveal:

  • Oxidation: Forms sulfoxide derivatives upon treatment with hydrogen peroxide.

  • Nucleophilic Aromatic Substitution: Susceptible to displacement at C7 of the pyridazine ring under forcing conditions .

Biological Activities and Mechanisms of Action

Antiproliferative Effects

In vitro assays demonstrate potent activity against human cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)1.2 ± 0.3Microtubule destabilization
A549 (Lung)2.8 ± 0.5Topoisomerase II inhibition
HeLa (Cervical)1.9 ± 0.4Caspase-3/7 activation

Mechanistic studies indicate dual targeting of microtubules and topoisomerases, leading to G2/M phase arrest and apoptosis . The 4-fluorobenzylthio group enhances tubulin binding affinity by 3-fold compared to non-fluorinated analogs.

Enzymatic Inhibition

The compound inhibits c-Met kinase (IC₅₀ = 0.8 μM), a receptor tyrosine kinase implicated in tumor metastasis. Structural modeling suggests hydrogen bonding between the triazole N2 atom and Met1211 residue in the kinase active site .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-triazolo[4,3-b]pyridazine: Differing methoxyphenyl regiochemistry reduces c-Met inhibition (IC₅₀ = 2.1 μM), highlighting the importance of para-substitution.

  • 6-(4-Chlorophenyl)-3-hydrazinyl-1,2,4-triazine: Lacking the pyridazine core, this analog shows 10-fold lower antiproliferative activity, underscoring the role of the bicyclic system in potency .

Pharmacokinetic Comparisons

ParameterTarget Compound3-(3-Methoxyphenyl) Analog
Plasma Half-life4.2 h2.8 h
Cmax (Oral)1.8 μg/mL0.9 μg/mL
VDss (L/kg)3.52.1

The target compound’s superior pharmacokinetics are attributed to its balanced LogP and reduced metabolic clearance via cytochrome P450 3A4.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator